Hynic-psma

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

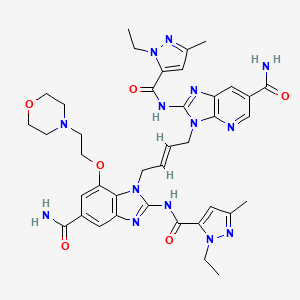

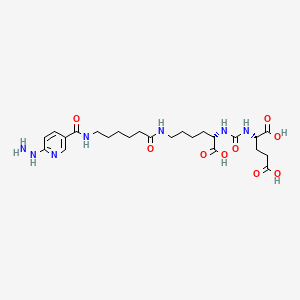

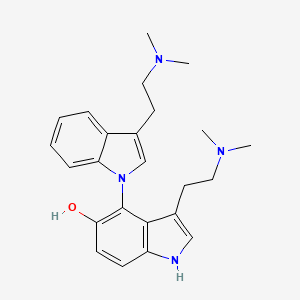

Hynic-psma is a compound used in molecular imaging, particularly for the detection of prostate cancer. It consists of two components: 6-hydrazinonicotinamide (HYNIC) and prostate-specific membrane antigen (PSMA). HYNIC acts as a chelator, allowing the attachment of radioactive isotopes to targeted molecules, such as PSMA, which is highly expressed on the surface of prostate cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Hynic-psma involves the reaction of 6-hydrazinonicotinamide with a PSMA-binding molecule. The reaction typically occurs in the presence of a reducing agent and a suitable solvent. The mixture is then purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, such as instant thin-layer chromatography (ITLC) and HPLC, are employed to verify the purity and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hynic-psma undergoes various chemical reactions, including:

Radiolabeling: The attachment of radioactive isotopes to this compound for imaging purposes.

Chelation: The formation of stable complexes with metal ions, such as technetium-99m (99mTc) and rhenium-188 (188Re)

Common Reagents and Conditions

Radiolabeling: Sodium pertechnetate (Na[99mTc]TcO4) is commonly used for radiolabeling this compound.

Major Products

The major products formed from these reactions are radiolabeled this compound complexes, such as 99mTc-HYNIC-PSMA and 188Re-HYNIC-PSMA, which are used for imaging and therapeutic applications .

Aplicaciones Científicas De Investigación

Hynic-psma has a wide range of scientific research applications, including:

Chemistry: Used as a ligand for molecular imaging of tumors.

Biology: Facilitates the study of prostate-specific membrane antigen expression in prostate cancer cells.

Medicine: Employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging for the detection and staging of prostate cancer

Industry: Utilized in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.

Mecanismo De Acción

Hynic-psma exerts its effects by binding to prostate-specific membrane antigen, which is overexpressed on the surface of prostate cancer cells. The HYNIC component chelates radioactive isotopes, allowing for the visualization of PSMA-expressing cells using imaging techniques such as SPECT and PET. This targeted approach enables the detection of primary tumors and metastases, guiding treatment strategies for prostate cancer patients .

Comparación Con Compuestos Similares

Hynic-psma is unique due to its high specificity for prostate-specific membrane antigen and its ability to form stable complexes with various radioactive isotopes. Similar compounds include:

PSMA-HBED-CC: A gallium-68-labeled compound used for PET imaging.

PSMA-617: A lutetium-177-labeled compound used for targeted radionuclide therapy.

PSMA-R2: Another lutetium-177-labeled compound under clinical investigation.

These compounds share the common feature of targeting prostate-specific membrane antigen but differ in their chelating agents and radioactive isotopes, offering various advantages in imaging and therapy .

Propiedades

Fórmula molecular |

C24H37N7O9 |

|---|---|

Peso molecular |

567.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(1S)-1-carboxy-5-[6-[(6-hydrazinylpyridine-3-carbonyl)amino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1 |

Clave InChI |

FZSZRXIUKIJFEN-IRXDYDNUSA-N |

SMILES isomérico |

C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NN |

SMILES canónico |

C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)

![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)